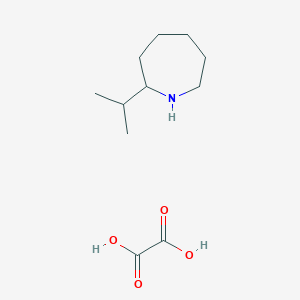
Cyclohexanone, 2-(4-quinazolinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Quinazolin-4-yl)cyclohexanone is a heterocyclic compound that features a quinazoline moiety fused with a cyclohexanone ring Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Quinazolin-4-yl)cyclohexanone typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminobenzamide with cyclohexanone under acidic conditions, which facilitates the formation of the quinazoline ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to promote cyclization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact of the production process.
化学反应分析
Types of Reactions: 2-(Quinazolin-4-yl)cyclohexanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the quinazoline ring to dihydroquinazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the quinazoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products:
Oxidation: Quinazoline N-oxides.
Reduction: Dihydroquinazoline derivatives.
Substitution: Substituted quinazoline derivatives with various functional groups.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-(Quinazolin-4-yl)cyclohexanone involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety can bind to the active site of enzymes, inhibiting their activity. Additionally, the compound may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects.
相似化合物的比较
Quinazolin-4-one: A simpler analog with similar biological activities.
2-(4-Chlorophenyl)quinazolin-4-one: Known for its antimicrobial properties.
2-(4-Bromophenyl)quinazolin-4-one: Exhibits α-glucosidase inhibitory activity.
Uniqueness: 2-(Quinazolin-4-yl)cyclohexanone is unique due to the presence of the cyclohexanone ring, which imparts distinct physicochemical properties and potentially enhances its biological activity compared to simpler quinazoline derivatives.
属性
CAS 编号 |
58006-85-2 |
|---|---|
分子式 |
C14H14N2O |
分子量 |
226.27 g/mol |
IUPAC 名称 |
2-quinazolin-4-ylcyclohexan-1-one |
InChI |
InChI=1S/C14H14N2O/c17-13-8-4-2-6-11(13)14-10-5-1-3-7-12(10)15-9-16-14/h1,3,5,7,9,11H,2,4,6,8H2 |
InChI 键 |
NHDXFXRAHHRSRP-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(=O)C(C1)C2=NC=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(Tert-butyl)-[1,1'-biphenyl]-2-amine](/img/structure/B11879643.png)

![9-Hydroxybenzo[g]isoquinoline-5,10-dione](/img/structure/B11879652.png)
![3-Phenylpyrazolo[1,5-a]pyrimidine-2,7(1H,4H)-dione](/img/structure/B11879654.png)




![4-Chloro-1-phenyl-1H-imidazo[4,5-c]pyridine](/img/structure/B11879668.png)

![Methyl naphtho[1,2-b]furan-2-carboxylate](/img/structure/B11879682.png)

![5-Chloro-8,9-dihydrothieno[2,3-h][1,6]naphthyridine](/img/structure/B11879687.png)

